molecular formula C28H24N6S2 B14659486 2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) CAS No. 42135-83-1

2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide)

Cat. No.: B14659486
CAS No.: 42135-83-1
M. Wt: 508.7 g/mol
InChI Key: PPNUJBYQXJIQMK-YESHOFFLSA-N
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Description

2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to an ethanediylidene core, with bis(N-phenylhydrazinecarbothioamide) moieties. Its intricate structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) typically involves the condensation reaction between benzil and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound, potentially forming quinones or other oxygenated species.

    Reduction: Reduced forms of the compound, possibly leading to the formation of hydrazine derivatives.

    Substitution: Substituted phenyl derivatives, depending on the electrophile used in the reaction.

Scientific Research Applications

2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) involves its interaction with molecular targets through its hydrazinecarbothioamide moieties. These functional groups can form coordination bonds with metal ions, leading to the formation of metal complexes. Additionally, the compound’s phenyl groups can participate in π-π interactions with aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1-Phenyl-1,2-ethanediylidene)bis(N,N-dimethylhydrazinecarbothioamide): Similar structure but with dimethyl groups instead of phenyl groups.

    1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of hydrazinecarbothioamide moieties.

    Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Similar core structure but with different substituents.

Uniqueness

2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) is unique due to its specific combination of phenyl and hydrazinecarbothioamide groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

42135-83-1

Molecular Formula

C28H24N6S2

Molecular Weight

508.7 g/mol

IUPAC Name

1-[(E)-[(2E)-1,2-diphenyl-2-(phenylcarbamothioylhydrazinylidene)ethylidene]amino]-3-phenylthiourea

InChI

InChI=1S/C28H24N6S2/c35-27(29-23-17-9-3-10-18-23)33-31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32-34-28(36)30-24-19-11-4-12-20-24/h1-20H,(H2,29,33,35)(H2,30,34,36)/b31-25+,32-26+

InChI Key

PPNUJBYQXJIQMK-YESHOFFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=S)NC2=CC=CC=C2)/C(=N/NC(=S)NC3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=S)NC2=CC=CC=C2)C(=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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